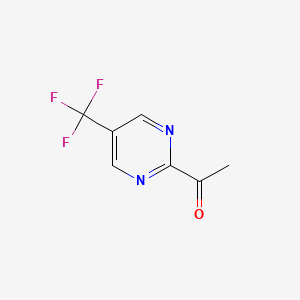

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC15744689

Molecular Formula: C7H5F3N2O

Molecular Weight: 190.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5F3N2O |

|---|---|

| Molecular Weight | 190.12 g/mol |

| IUPAC Name | 1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanone |

| Standard InChI | InChI=1S/C7H5F3N2O/c1-4(13)6-11-2-5(3-12-6)7(8,9)10/h2-3H,1H3 |

| Standard InChI Key | HHGLJGUUVSLSFC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=NC=C(C=N1)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one belongs to the pyrimidine family, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:

-

Trifluoromethyl (-CF): Electron-withdrawing group at position 5, enhancing metabolic stability and lipophilicity .

-

Acetyl (-COCH): Positioned at C2, contributing to electrophilic reactivity and serving as a synthetic handle for further derivatization .

Molecular Data :

| Property | Value |

|---|---|

| IUPAC Name | 1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanone |

| Molecular Formula | |

| Molecular Weight | 190.12 g/mol |

| SMILES | CC(=O)C1=NC=C(C=N1)C(F)(F)F |

| InChI Key | HHGLJGUUVSLSFC-UHFFFAOYSA-N |

Synthesis and Optimization

Nucleophilic Substitution

Pyrimidine rings are functionalized via reactions with electrophilic reagents. A representative pathway involves:

-

Substrate Preparation: 2-Chloropyrimidine derivatives are treated with acetylating agents (e.g., acetic anhydride).

-

Trifluoromethylation: Introduction of CF via Ullmann-type coupling or halogen exchange using CuI/KF .

Example Protocol:

-

React 2-chloropyrimidine with acetyl chloride in dimethylformamide (DMF) at 80°C for 12 hours.

-

Treat intermediate with trifluoromethyl copper (CuCF) in acetonitrile under reflux.

-

Purify via column chromatography (PE:EtOAc = 8:2) to yield the target compound (58% yield).

Condensation Reactions

Cyclocondensation of β-diketones with thioureas or amidines, followed by oxidation, is another viable method.

Physicochemical Properties

Stability and Solubility

-

Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water .

Crystallographic Data

Crystal structure data remains unreported, but computational models suggest a planar pyrimidine ring with dihedral angles of 5–10° between the CF and acetyl groups .

Applications in Pharmaceutical Research

Drug Discovery

Trifluoromethylated pyrimidines are prized for their:

-

Enhanced Binding Affinity: CF groups improve interactions with hydrophobic enzyme pockets .

-

Metabolic Resistance: Reduced oxidative degradation compared to non-fluorinated analogs .

Antimicrobial Activity

While direct data is lacking, structurally related compounds (e.g., pyrazolo[1,5-a]pyrimidines) inhibit Mycobacterium tuberculosis (MIC: 0.2–1.5 µg/mL) .

Kinase Inhibition

Analogous thiazole-pyrimidine hybrids (e.g., 78 in ) exhibit CDK4/6 inhibition (: 1–34 nM), suggesting potential anticancer applications .

Agrochemical Development

CF-pyrimidines are explored as herbicides and fungicides due to their environmental persistence and target specificity .

| GHS Code | Hazard Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures

-

Personal Protective Equipment (PPE): Gloves, goggles, and respirators.

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume